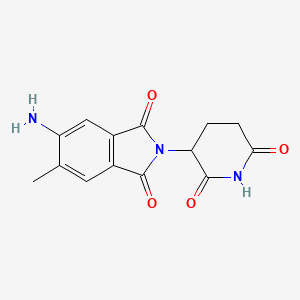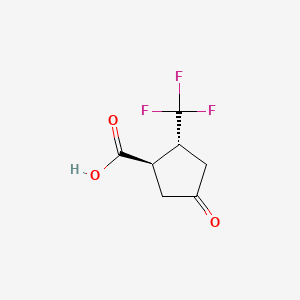
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopentane ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
- rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
- rac-(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid
Comparison: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ketone group, which can significantly influence its reactivity and interaction with biological targets. In contrast, similar compounds without the ketone group may exhibit different chemical and biological properties, making this compound a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H7F3O3 |
|---|---|
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)/t4-,5-/m1/s1 |
Clave InChI |
UTZCOSPGLOOCAS-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC1=O)C(F)(F)F)C(=O)O |
SMILES canónico |
C1C(C(CC1=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
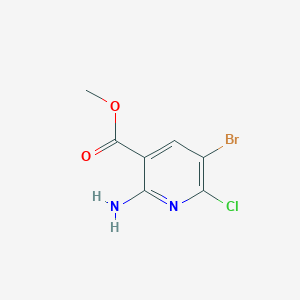
![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B13469611.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)


![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
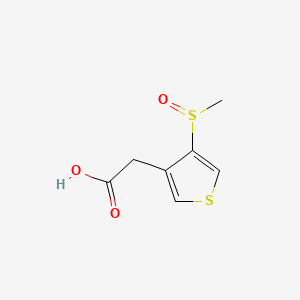

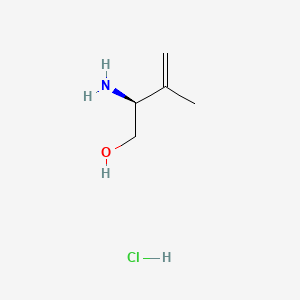
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
